2,2-Difluoro-2-phenylethanamine HCl
Overview
Description
2,2-Difluoro-2-phenylethanamine hydrochloride, also known as 2,2-Difluoro-2-phenylethanaMine HCl, is a compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62 . It is a central nervous system stimulant in mice .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H
. The Canonical SMILES is C1=CC=C(C=C1)C(CN)(F)F
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.62 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
1. Synthesis of Light-Harvesting Dendrimers
2,2-Difluoro-2-phenylethanamine HCl contributes to the synthesis of phenylenefluorene-terminated polyamidoamine (PAMAM) dendrimers, which exhibit cationic, water-soluble properties. These dendrimers, with fluorescence resonance energy transfer (FRET) capability, show cooperative optical behavior and potential applications in light-harvesting systems (Shu Wang et al., 2005).
2. Corrosion Inhibition in Steel
Compounds related to this compound, specifically 1-(1 H -benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine, are studied for their properties as corrosion inhibitors for N80 steel in HCl solution. This research highlights the potential of such compounds in protecting metal surfaces in harsh chemical environments (M. Yadav et al., 2015).
3. Enantioselective Aminofluorination of Alkenes
Research on the aminofluorination of alkenes, including the synthesis of 2-fluoro-2-phenylethanamines, emphasizes the significance of this compound in organic synthesis. Such processes are crucial for the development of regio- and enantioselective synthesis methods (Wangqing Kong et al., 2013).
4. Analytical Characterization in Research Chemicals
Studies on substances based on the 1,2-diarylethylamine template, similar to this compound, focus on their potential clinical applications and their role as research chemicals. Analytical characterizations of these substances provide insights into their properties and applications (M. Dybek et al., 2019).
5. Fluorination Effects on Neurotransmitter Shape
Research into the effects of fluorination, such as that in this compound, on neurotransmitters has been conducted. The study on 2-(2-fluorophenyl)ethanamine, a related compound, reveals significant changes in energy and structure, illustrating the impact of fluorination on molecular behavior (S. Melandri et al., 2012).
6. Monitoring in Doping Controls
Investigations into 2-phenylethanamine, a core structure component of this compound, highlight its relevance in doping control studies. Such research is crucial in the sports industry for ensuring fair competition and athlete health (G. Sigmund et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play a crucial role in various biological processes, including metabolism and digestion.
Biochemical Pathways
As a potential central nervous system stimulant , it might influence neurotransmitter pathways, but this requires further investigation.
Result of Action
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEYOJKYXHRUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39625-10-0 | |
Record name | 2,2-difluoro-2-phenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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